2-Bromo-4-iodobenzamide
Overview
Description
2-Bromo-4-iodobenzamide is an organic compound with the molecular formula C7H5BrINO It is a derivative of benzamide, where the benzene ring is substituted with bromine and iodine atoms at the 2 and 4 positions, respectively
Mechanism of Action
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The molecular and cellular effects of 2-Bromo-4-iodobenzamide’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-iodobenzamide typically involves the bromination and iodination of benzamide. One common method includes the use of bromine and iodine reagents under controlled conditions to achieve selective substitution on the benzene ring. The reaction conditions often involve the use of solvents like acetic acid or dichloromethane and may require catalysts to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed: The major products depend on the type of reaction. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound formed by the coupling of this compound with a boronic acid .
Scientific Research Applications
2-Bromo-4-iodobenzamide has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Comparison with Similar Compounds
2-Bromo-4-chlorobenzamide: Similar structure but with chlorine instead of iodine.
2-Iodo-4-bromobenzamide: Similar structure but with reversed positions of bromine and iodine.
4-Iodobenzamide: Lacks the bromine substitution.
Uniqueness: 2-Bromo-4-iodobenzamide is unique due to the presence of both bromine and iodine, which can influence its reactivity and the types of reactions it can undergo. The combination of these halogens can also affect its physical properties, such as melting point and solubility, making it distinct from other benzamide derivatives .
Biological Activity
2-Bromo-4-iodobenzamide is an organic compound with the molecular formula C₇H₅BrINO and a molecular weight of approximately 325.93 g/mol. It consists of a benzene ring substituted with bromine and iodine atoms at the 2 and 4 positions, respectively, along with an amide functional group. This unique structure contributes to its distinctive chemical behavior and biological activity, making it a subject of interest in pharmaceutical research.
The presence of halogen atoms (bromine and iodine) in this compound enhances its lipophilicity, which can influence its interactions with biological targets. The compound's structural characteristics suggest potential applications in drug metabolism studies and therapeutic uses.
Cytochrome P450 Inhibition
Research indicates that this compound exhibits significant biological activity as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition is crucial for understanding its role in drug metabolism, as cytochrome P450 enzymes are essential for the biotransformation of many pharmaceuticals.
Comparative Analysis with Related Compounds
To better understand the biological potential of this compound, a comparison with structurally similar compounds is helpful. The following table summarizes relevant analogs:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
2-Bromo-4-chlorobenzamide | C₇H₈BrClNO | 0.75 |
2-Iodo-4-bromobenzamide | C₇H₈BrINO | 0.89 |
4-Bromo-2-methoxybenzamide | C₉H₉BrNO₂ | 0.81 |
3-Bromo-4-iodobenzoic acid | C₇H₄BrIO₂ | 0.76 |
(2-Bromo-3-iodophenyl)methanamine | C₈H₈BrINO | 0.74 |
These compounds exhibit varying degrees of biological activity, indicating that modifications in halogen substituents can significantly impact their reactivity and efficacy.
Clinical Applications
In clinical settings, related compounds have been utilized as tracers for imaging in malignant melanoma. For instance, N-(2-diethylaminoethyl)-4-[123I]iodobenzamide has demonstrated moderate uptake in melanoma tumors, suggesting that similar benzamide derivatives may be effective in cancer detection and treatment .
Pharmacokinetics and Drug Interactions
The interactions of this compound with cytochrome P450 enzymes highlight its potential implications for pharmacokinetics. Understanding how this compound affects the metabolism of concurrent medications can inform its safe use in therapeutic contexts.
Properties
IUPAC Name |
2-bromo-4-iodobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXZIYFNBWBQCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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